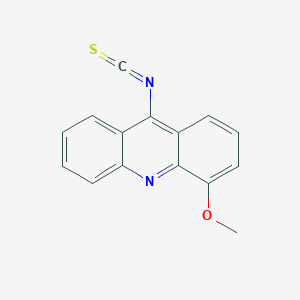
9-Isothiocyanato-4-methoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Isothiocyanato-4-methoxyacridine: is a chemical compound belonging to the class of acridines, which are known for their diverse biological activities. This compound is characterized by the presence of an isothiocyanate group (-NCS) at the 9th position and a methoxy group (-OCH3) at the 4th position of the acridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-isothiocyanato-4-methoxyacridine typically involves the introduction of the isothiocyanate group to the acridine ring. One common method is the reaction of 9-chloroacridine with potassium thiocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of more sustainable and less toxic methods, such as the use of elemental sulfur and catalytic amounts of amine bases, has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9-Isothiocyanato-4-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures, such as thiazolines and thiadiazines.
Common Reagents and Conditions:
Nucleophiles: Amines, hydrazines, and other nucleophiles are commonly used in substitution reactions.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and other polar aprotic solvents are often employed.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Thiazolines and Thiadiazines: Formed through cyclization reactions.
Scientific Research Applications
Chemistry: 9-Isothiocyanato-4-methoxyacridine is used as a building block in the synthesis of various functionalized acridine derivatives. Its high reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes. It has also been studied for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 9-isothiocyanato-4-methoxyacridine involves its interaction with biological macromolecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key enzymes and disruption of cellular processes. The compound’s ability to intercalate into DNA further enhances its anticancer activity by preventing DNA replication and transcription .
Comparison with Similar Compounds
9-Isothiocyanatoacridine: Similar structure but lacks the methoxy group at the 4th position.
4-Methoxyacridine: Lacks the isothiocyanate group at the 9th position.
Phenyl Isothiocyanate: Contains the isothiocyanate group but lacks the acridine ring.
Uniqueness: 9-Isothiocyanato-4-methoxyacridine is unique due to the presence of both the isothiocyanate and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
CAS No. |
154389-38-5 |
|---|---|
Molecular Formula |
C15H10N2OS |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
9-isothiocyanato-4-methoxyacridine |
InChI |
InChI=1S/C15H10N2OS/c1-18-13-8-4-6-11-14(16-9-19)10-5-2-3-7-12(10)17-15(11)13/h2-8H,1H3 |
InChI Key |
ACDFHWMFJZLDNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


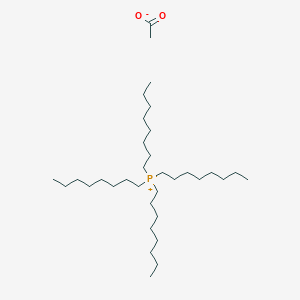
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

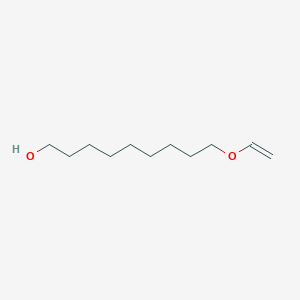
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
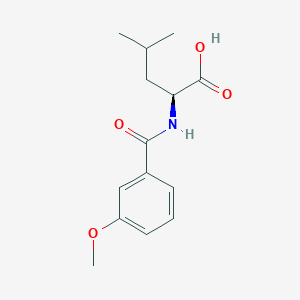
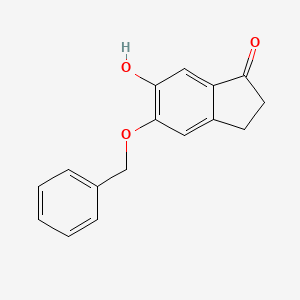
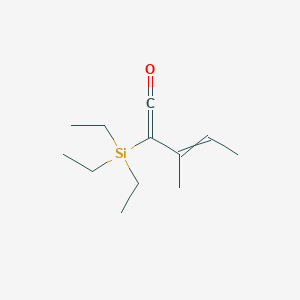
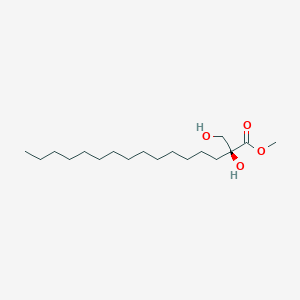
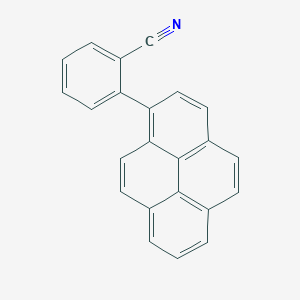
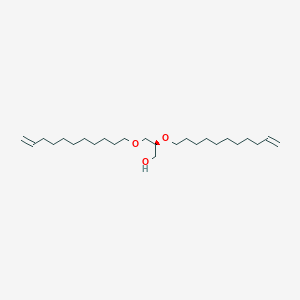
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
